2,5-Dimethylhexanedioic acid
Overview
Description
2,5-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanedioic acid, characterized by the presence of two methyl groups at the 2 and 5 positions on the hexane chain. This compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylhexanedioic acid typically involves the esterification of 2,5-dimethyladipic acid followed by hydrolysis. One common method includes the reaction of 2,5-dimethyladipic acid with an alcohol in the presence of a strong acid catalyst to form the corresponding ester. This ester is then hydrolyzed under acidic or basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,5-dimethyladipic acid. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
2,5-Dimethylhexanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, resins, and plasticizers
Mechanism of Action
The mechanism of action of 2,5-dimethylhexanedioic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Hexanedioic acid: The parent compound without the methyl groups.
2,2-Dimethylhexanedioic acid: A similar compound with methyl groups at the 2 and 2 positions.
3,3-Dimethylhexanedioic acid: A similar compound with methyl groups at the 3 and 3 positions.
Uniqueness: 2,5-Dimethylhexanedioic acid is unique due to the specific positioning of the methyl groups, which can influence its reactivity and physical properties. This positioning can affect its solubility, melting point, and interaction with other molecules, making it distinct from other dimethylhexanedioic acid isomers .
Properties
IUPAC Name |
2,5-dimethylhexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(7(9)10)3-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOXXMGPEQVGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963238 | |
Record name | 2,5-Dimethylhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4454-18-6 | |
Record name | Hexanedioic acid, 2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4454-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4454-18-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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